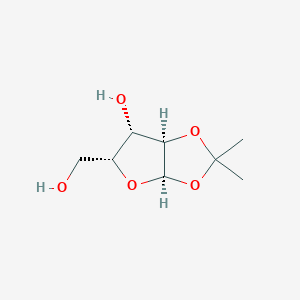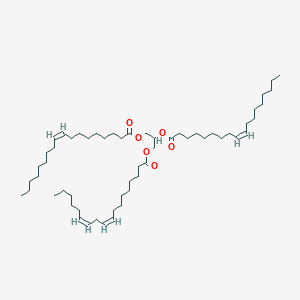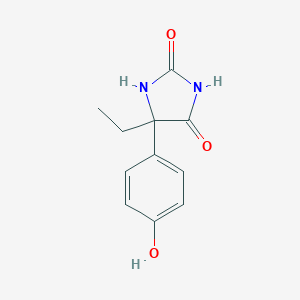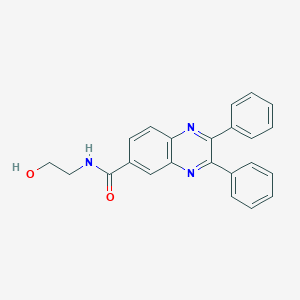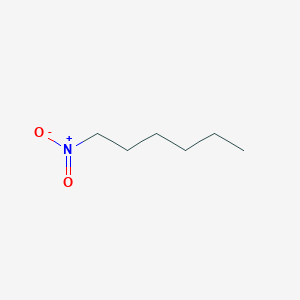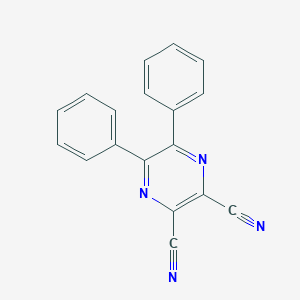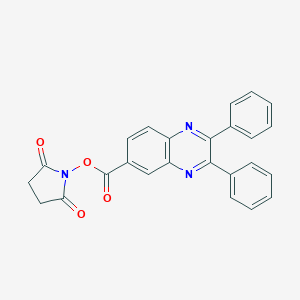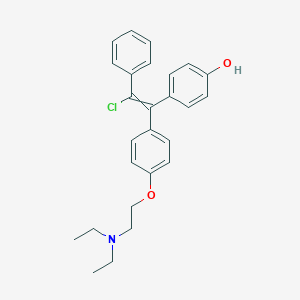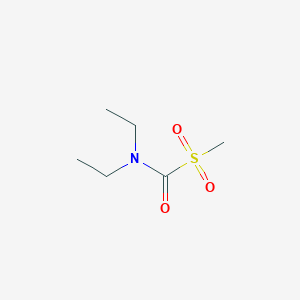
4-Bromocinnamaldehyde
Übersicht
Beschreibung
4-Bromocinnamaldehyde is an organic compound with the molecular formula C9H7BrO. It is a derivative of cinnamaldehyde, where a bromine atom is substituted at the para position of the phenyl ring. This compound is known for its light yellow crystalline appearance and is used in various chemical syntheses .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of 4-Bromocinnamaldehyde typically involves the bromination of cinnamaldehyde. One common method is the reaction of cinnamaldehyde with bromine in the presence of a solvent like chloroform or dichloromethane. The reaction is carried out at room temperature, and the product is purified by recrystallization .
Industrial Production Methods
On an industrial scale, this compound can be produced by the bromination of cinnamaldehyde using bromine or other brominating agents. The reaction is typically conducted in large reactors with controlled temperature and pressure conditions to ensure high yield and purity. The product is then purified through distillation or crystallization .
Analyse Chemischer Reaktionen
Types of Reactions
4-Bromocinnamaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-bromocinnamic acid.
Reduction: It can be reduced to form 4-bromocinnamyl alcohol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be used for substitution reactions.
Major Products Formed
Oxidation: 4-Bromocinnamic acid.
Reduction: 4-Bromocinnamyl alcohol.
Substitution: Various substituted cinnamaldehyde derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-Bromocinnamaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It has been studied for its antimicrobial and antifungal properties, making it useful in biological research.
Industry: It is used in the production of fragrances, flavors, and dyes.
Wirkmechanismus
The mechanism of action of 4-Bromocinnamaldehyde involves its interaction with microbial cells. It inhibits biofilm formation and virulence factors in bacteria by downregulating the expression of genes related to quorum sensing, biofilm formation, and virulence. This compound also affects the integrity of bacterial cell membranes, leading to cell death .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Chlorocinnamaldehyde
- 4-Nitrocinnamaldehyde
- 4-Fluorocinnamaldehyde
- 4-Methylcinnamaldehyde
Comparison
4-Bromocinnamaldehyde is unique due to the presence of the bromine atom, which imparts distinct chemical properties compared to its analogs. For instance, this compound has stronger antimicrobial activity compared to 4-Chlorocinnamaldehyde and 4-Nitrocinnamaldehyde . The bromine atom also influences the reactivity and stability of the compound, making it suitable for specific synthetic applications .
Eigenschaften
IUPAC Name |
(E)-3-(4-bromophenyl)prop-2-enal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrO/c10-9-5-3-8(4-6-9)2-1-7-11/h1-7H/b2-1+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYRAWLRFGKLUMW-OWOJBTEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
49678-04-8 | |
| Record name | Trans-4-bromocinnamaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 4-bromocinnamaldehyde exhibit its antimicrobial and antibiofilm effects against Vibrio parahaemolyticus?
A: this compound disrupts various mechanisms crucial for Vibrio parahaemolyticus virulence and biofilm formation. [] It inhibits the bacteria's ability to adhere to surfaces by:
- Reducing cell surface hydrophobicity: This makes it difficult for the bacteria to attach to surfaces. []
- Impairing fimbriae production: Fimbriae are hair-like structures that bacteria use for attachment. []
- Disrupting flagella-mediated motility: Both swimming and swarming phenotypes are hindered, limiting the bacteria's ability to move and form biofilms. []
- Decreasing protease secretion: Proteases are enzymes involved in bacterial pathogenicity. []
- Reducing indole production: Indole acts as a signaling molecule in quorum sensing, which is important for biofilm formation. []
- Quorum sensing and biofilm formation (e.g., aphA, cpsA, luxS, opaR). []
- Virulence (e.g., fliA, tdh, vopS). []
- Membrane integrity (e.g., fadL, nusA). []
Q2: Does this compound exhibit a broad-spectrum antimicrobial effect?
A: While the research primarily focuses on Vibrio parahaemolyticus, this compound also demonstrates antimicrobial and antibiofilm activity against Vibrio harveyi. [] This suggests a potential for broad-spectrum activity against other Vibrio species, warranting further investigation.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


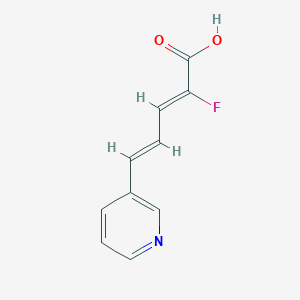
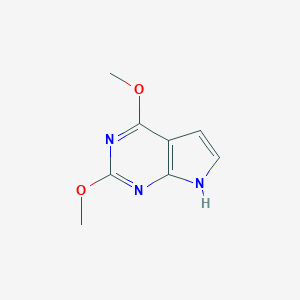

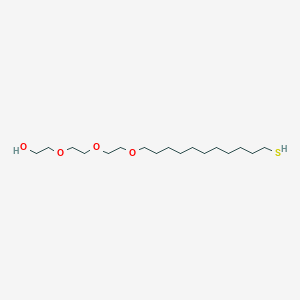
![2,3-Diphenyl-5,8-diaminopyrazino[2,3-D]pyridazine](/img/structure/B14965.png)
